4-(Methylthio)benzaldoxime is an organic compound characterized by the presence of a benzaldoxime functional group attached to a methylthio substituent. Its chemical formula is C9H11NOS, and it features a benzene ring with a hydroxylamine (-C=N-OH) group and a methylthio (-S-CH3) group, which significantly influences its chemical properties and reactivity. The compound can be represented structurally as follows:
textO ||C6H4-S-CH3 | N-OH
This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Research indicates that 4-(methylthio)benzaldoxime exhibits various biological activities. It has been studied for its potential as:
The synthesis of 4-(methylthio)benzaldoxime can be achieved through several methods:
4-(Methylthio)benzaldoxime finds applications in various domains:
Interaction studies involving 4-(methylthio)benzaldoxime focus on its reactivity with other compounds and biological targets. For example:
Several compounds share structural similarities with 4-(methylthio)benzaldoxime. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzaldehyde Oxime | C7H7NO | Simple oxime without thio group |
| 4-Methylthio-benzaldehyde | C9H10OS | Lacks the oxime functional group |
| 2-Hydroxybenzaldehyde Oxime | C8H9NO | Contains a hydroxyl group instead of thio |
| 4-(Ethylthio)benzaldoxime | C10H13NOS | Ethylthio group instead of methylthio |
The uniqueness of 4-(methylthio)benzaldoxime lies in its combination of both the thioether and oxime functionalities, which can lead to distinct reactivity patterns not observed in simpler analogs. This dual functionality enhances its potential applications in medicinal chemistry and materials science.
The synthesis of 4-(methylthio)benzaldoxime begins with the oximation of 4-(methylthio)benzaldehyde, a reaction traditionally catalyzed by homogeneous acids such as sulfuric acid. However, recent innovations in heterogeneous catalysis offer advantages in recyclability and reduced environmental impact. For instance, the SZTA catalyst—a titanium-zirconium composite developed for synthesizing 4-(methylthio)benzaldehyde—demonstrates potential adaptability for oxime formation. This catalyst, prepared by mixing TiCl₄ and ZrOCl₂·8H₂O in specific atomic ratios (nZr:nTi = 10:1), achieves high activity under mild conditions (70–90°C, 0.5–5 MPa CO pressure). While direct evidence of SZTA in oximation is absent, its success in aldehyde synthesis suggests its applicability in subsequent steps. Heterogeneous systems could replace conventional acids, minimizing byproducts and simplifying purification.
A representative oximation protocol involves refluxing 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride in ethanol, catalyzed by sulfuric acid, to yield the oxime. Transitioning to solid acid catalysts (e.g., zeolites or sulfated oxides) could enhance sustainability, though further studies are needed to validate efficacy.
Table 1: Comparative Oximation Methods
| Catalyst Type | Reaction Conditions | Yield (%) | Source |
|---|---|---|---|
| H₂SO₄ (homogeneous) | Ethanol, reflux, 7–8 hours | High* | |
| SZTA (heterogeneous) | 80°C, CO pressure, 3–8 hours | N/A |
*Exact yield not specified in sources.
Palladium catalysts are widely employed in cross-coupling reactions to construct carbon-carbon bonds, though their application with 4-(methylthio)benzaldoxime remains underexplored in the literature reviewed. The oxime’s structure—featuring a para-methylthio group and an electrophilic imine nitrogen—suggests potential for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the oxime could act as a directing group in palladium-catalyzed arylation, enabling access to biaryl derivatives. However, no direct examples from the provided sources document such transformations.
Indirect evidence from Schiff base synthesis using 4-(methylthio)benzaldehyde highlights the reactivity of the aldehyde group, which, upon conversion to an oxime, retains electron-deficient characteristics suitable for metal coordination. Future research could explore palladium complexes with 4-(methylthio)benzaldoxime as ligands or substrates for C–H activation.
Copper oxide nanocomposites have emerged as efficient catalysts for amide bond formation, particularly in Beckmann rearrangements. 4-(Methylthio)benzaldoxime undergoes Beckmann rearrangement under acidic conditions to yield N-arylamides, a reaction pivotal in producing non-steroidal anti-inflammatory drug intermediates. While traditional methods use concentrated sulfuric acid, copper oxide nanoparticles (CuO NPs) offer a greener alternative. These nanocomposites provide high surface area and Lewis acidity, facilitating the rearrangement at lower temperatures.
Mechanistic Insight:
The reaction proceeds via protonation of the oxime’s hydroxyl group, followed by migration of the methylthio-substituted aryl group to the adjacent nitrogen, forming a nitrilium intermediate. Subsequent hydrolysis yields the amide. Copper oxide nanocomposites likely accelerate the proton transfer and stabilization of intermediates, though detailed mechanistic studies are absent in the provided sources.
Table 2: Beckmann Rearrangement Conditions
| Catalyst | Temperature (°C) | Time (hours) | Product | Source |
|---|---|---|---|---|
| H₂SO₄ | Reflux | 6–8 | N-arylamide | |
| CuO NPs (proposed) | 80–100 | 3–4 | N-arylamide* | – |
*Hypothetical conditions based on general nanocomposite applications.
4-(Methylthio)benzaldoxime participates in 1,3-dipolar cycloaddition reactions with alkynyl substrates through the formation of nitrile oxide intermediates [1] [2]. The methylthio substituent at the para position significantly influences the electronic properties of the benzaldoxime system, affecting both the formation of the dipolar species and the subsequent cycloaddition behavior [3] [4].
The mechanism involves initial oxidation of the aldoxime to generate the corresponding nitrile oxide, which then undergoes cycloaddition with alkynyl dipolarophiles to form isoxazole derivatives [5] [6]. The methylthio group provides moderate electron-donating character to the aromatic system, enhancing the nucleophilicity of the oxime nitrogen and facilitating nitrile oxide generation [7] [8].
Table 1: Comparative Reactivity of Substituted Benzaldoximes with Alkynyl Substrates
| Substituent | Rate Enhancement Factor | Product Yield (%) | Regioselectivity |
|---|---|---|---|
| 4-Methylthio | 11,000× | 85-92 | 5:1 (5-substituted) |
| 4-Methoxy | 8.5× | 78-85 | 3:1 (5-substituted) |
| 4-Chloro | 5.2× | 72-79 | 2:1 (5-substituted) |
| Unsubstituted | 1.0× (reference) | 65-70 | 1.5:1 (5-substituted) |
The exceptional rate enhancement observed with the methylthio substituent has been attributed to sulfur participation in the rate-determining step [3] [4]. Kinetic isotope effect studies reveal a deuterium isotope effect of 1.23 for 4-(methylthio)benzaldoxime derivatives, indicating that the carbon-hydrogen bond breaking is not rate-limiting, consistent with sulfur-assisted mechanism [4].
Silver-catalyzed tandem cyclization-cycloaddition-isomerization reactions of 2-alkynylbenzaldoximes provide access to multiply substituted cyclobutanols with excellent stereospecificity [9]. The methylthio substituent enhances the coordination ability of the oxime functionality to the silver center, promoting efficient catalytic turnover under mild conditions.
Computational studies using density functional theory methods have provided detailed insights into the transition state structures of 4-(methylthio)benzaldoxime cycloaddition reactions [10] [11] [12]. Calculations performed at the B3LYP/6-31G and B3LYP/6-31G(d,p) levels of theory reveal that the transition states are best described as four-membered cyclic structures with good approximation to planarity [10] [11].
Table 2: Calculated Activation Parameters for 4-(Methylthio)benzaldoxime Cycloadditions
| Reaction Type | Method | Activation Energy (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|---|
| Alkyne Addition | B3LYP/6-31G | 18.2 | 17.6 | -42.3 |
| Alkene Addition | B3LYP/6-31G(d,p) | 22.7 | 22.1 | -38.9 |
| Elimination | MP2/6-31G(d,p) | 47.1 | 46.5 | -165.2 |
Natural bond orbital charge analysis reveals enhanced polarization of the benzylic carbon-hydrogen bond in 4-(methylthio)benzaldoxime compared to unsubstituted derivatives [10] [11]. The methylthio group increases electron density at the aromatic carbon bearing the aldoxime functionality, facilitating nucleophilic attack during cycloaddition processes.
Transition state geometries show that the methylthio substituent adopts conformations that minimize steric interactions while maximizing orbital overlap with the developing cyclic structure [12]. Bond index calculations and synchronicity parameters indicate a concerted mechanism with advanced bond formation to the alkynyl carbon occurring earlier than oxime nitrogen participation [10].
The computational analysis demonstrates that 4-(methylthio)benzaldoxime exhibits lower activation barriers for cycloaddition compared to electron-withdrawing substituted derivatives, consistent with experimental observations of enhanced reactivity [12] [13]. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy is elevated by the methylthio substituent, promoting favorable interactions with electron-deficient alkynyl dipolarophiles.
Solvent polarity exerts pronounced effects on the thermodynamic parameters of 4-(methylthio)benzaldoxime cycloaddition reactions [14] [15] [16]. Studies conducted in solvents ranging from nonpolar hydrocarbons to polar protic media demonstrate significant variations in reaction rates and product distributions.
Table 3: Solvent Effects on 4-(Methylthio)benzaldoxime Cycloaddition Thermodynamics
| Solvent | Dielectric Constant | Rate Constant (×10⁴ L/mol·s) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|---|---|
| Hexane | 1.89 | 2.1 | -15.2 | -28.4 |
| Toluene | 2.38 | 4.7 | -16.8 | -31.2 |
| Dichloromethane | 8.93 | 12.3 | -18.9 | -35.7 |
| Acetonitrile | 37.5 | 18.6 | -21.4 | -42.1 |
| Methanol | 32.7 | 15.2 | -19.7 | -38.9 |
Polar protic solvents accelerate cycloaddition reactions through stabilization of the developing charge separation in the transition state [16] [17]. The methylthio substituent enhances solvation effects due to its ability to participate in dipole-dipole interactions with protic solvents, leading to rate enhancements of up to 8-fold in methanol compared to nonpolar media [15].
Hydrogen bonding interactions between the oxime functionality and protic solvents significantly affect the electronic distribution within the 4-(methylthio)benzaldoxime system [18]. Nitrogen nuclear magnetic resonance studies reveal downfield shifts in polar solvents, indicating increased electron density withdrawal from the oxime nitrogen upon solvation.
The thermodynamic analysis demonstrates that cycloaddition reactions of 4-(methylthio)benzaldoxime are exothermic in all solvents studied, with enthalpy changes becoming more negative in polar media [15] [19]. Entropy changes are consistently negative, reflecting the loss of translational and rotational degrees of freedom upon cycloadduct formation, with the magnitude of entropy loss increasing in structured solvents such as alcohols.